molecular formula C14H20BrNO4S B2615126 2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide CAS No. 2034539-35-8

2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide

Cat. No.: B2615126
CAS No.: 2034539-35-8
M. Wt: 378.28
InChI Key: PYTIMBRWYSPUAJ-UHFFFAOYSA-N
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Description

2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a hydroxy group, and a sulfonamide group attached to a benzene ring

Scientific Research Applications

2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide has several scientific research applications:

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For instance, “4-Bromotetrahydropyran” is classified as a combustible liquid . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the bromination of benzene-1-sulfonamide to introduce the bromine atom. This can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the bromine atom can result in various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the bromine atom and the sulfonamide group can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-[3-hydroxypropyl]benzene-1-sulfonamide: Lacks the oxan-4-yl group.

    N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide: Lacks the bromine atom.

    2-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide: Contains a chlorine atom instead of a bromine atom.

Uniqueness

The unique combination of the bromine atom, hydroxy group, and oxan-4-yl group in 2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these functional groups play a crucial role in the compound’s activity and interactions .

Properties

IUPAC Name

2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO4S/c15-12-3-1-2-4-14(12)21(18,19)16-8-5-13(17)11-6-9-20-10-7-11/h1-4,11,13,16-17H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTIMBRWYSPUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNS(=O)(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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